(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride
Description
Properties
IUPAC Name |
(2S)-3-methoxy-2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLVOJOQNPBCAY-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](COC)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride typically involves the reaction of methylamine with appropriate precursors under controlled conditions. The process may include steps such as methylation, amination, and subsequent purification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as continuous flow synthesis and high-throughput screening can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry
The compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.
Biology
Research has focused on the biological effects of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride, particularly its interactions with enzymes and receptors. Studies have indicated its potential to modulate neurotransmitter systems, which is crucial for understanding its role in neurological functions.
Medicine
The compound has garnered attention for its potential therapeutic applications:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter levels, suggesting that this compound may also possess antidepressant properties.
- Neuroprotective Effects : Its structural features indicate possible interactions with neural pathways, which could be beneficial in treating neurodegenerative diseases.
- Anticancer Properties : Some derivatives of the compound have demonstrated cytotoxic effects against various tumor cell lines .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its ability to act as a precursor in the synthesis of other compounds highlights its importance in material science and chemical manufacturing.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Neuroprotective Studies : Research has shown that this compound may protect neuronal cells from oxidative stress, indicating potential use in treating conditions like Alzheimer's disease.
- Anticancer Research : Investigations into its cytotoxicity against different cancer cell lines have revealed promising results, suggesting further exploration into its use as an anticancer agent.
These findings underscore the importance of ongoing research into the compound's biological activities and therapeutic potential.
Mechanism of Action
The mechanism of action of (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs
Key Observations :
- Functional Group Variations: The target compound’s amide group provides greater hydrolytic stability compared to ester analogs like Methyl (2S)-3-amino-2-methoxypropanoate HCl . Diaminopentanamide dihydrochloride’s dual amino groups increase polarity but reduce lipophilicity, limiting blood-brain barrier penetration compared to the target compound .
- Solubility: Hydrochloride salts universally improve aqueous solubility. The target compound’s moderate molecular weight (168.62) balances solubility and membrane permeability better than bulkier analogs like diaminopentanamide (204.10) .
Table 2: Functional Analogs with Pharmacological Relevance
Key Observations :
- Aryl vs. Alkyl Substituents :
- Stereochemistry: All (2S)-configured compounds exhibit enantioselective activity, critical for drug-receptor interactions. For example, (2S)-2-amino-3-(2-naphthyl)propanoate HCl shows higher δOR affinity than its (2R)-counterpart .
Biological Activity
(2S)-3-methoxy-2-(methylamino)propanamide hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group and a methylamino group attached to a propanamide backbone. Its molecular formula is , and it has been identified as having potential applications in various therapeutic areas, particularly in the modulation of neurotransmitter systems.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various tumor cell lines, indicating a possible role in cancer treatment.
- Neuroprotective Effects : The structural features of the compound suggest interactions with neural pathways that could confer neuroprotective benefits.
The biological activity of this compound is primarily mediated through its interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The compound's ability to bind with high affinity to these targets is crucial for its activity.
Interaction Studies
Interaction studies have been conducted to evaluate how this compound interacts with biological macromolecules. Key findings from these studies include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
- Receptor Binding : It shows potential for binding to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
Comparative Analysis with Similar Compounds
A comparative analysis highlights several related compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methoxypropylamine | Propylamine backbone | Increased lipophilicity |
| N-Methyl-3-methoxypropanamide | Methylated amine | Enhanced potency against specific targets |
| 3-Methoxy-N,N-dimethylpropanamide | Dimethylated amine | Broader spectrum of biological activity |
| 4-Methoxy-N-methylpropanamide | Para-substituted methoxy group | Altered receptor selectivity |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct pharmacological profile.
Case Studies and Research Findings
Recent research efforts have focused on the synthesis and biological evaluation of this compound. Notable studies include:
- Antidepressant Efficacy : A study demonstrated that derivatives similar to this compound significantly increased serotonin levels in animal models, suggesting potential antidepressant effects.
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, highlighting its anticancer potential.
- Neuroprotective Studies : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, supporting its role in neuroprotection.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves stereoselective amidation and protection/deprotection strategies. For example:
- Step 1 : Start with L-serine derivatives to retain the (2S)-configuration. Introduce the methoxy group via alkylation under basic conditions (e.g., NaH in DMF) .
- Step 2 : Methylamino group incorporation using reductive amination (e.g., formaldehyde and NaBHCN) or nucleophilic substitution with methylamine .
- Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol or ether .
- Optimization : Monitor reaction progress with TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DCM) and temperature (0–40°C) to improve yield (typically 60–85%) .
Q. What analytical techniques are most reliable for characterizing enantiomeric purity and structural confirmation?
- Techniques :
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a mobile phase of hexane:isopropanol (80:20) to confirm >99% enantiomeric excess .
- NMR Spectroscopy : Key signals include:
- Methoxy group : δ 3.3–3.5 ppm (singlet, 3H) .
- Methylamino protons : δ 2.2–2.4 ppm (broad singlet, 3H) .
- Mass Spectrometry (HRMS) : Expected [M+H] for CHNO·HCl: 195.09 .
Q. How should stability and compatibility with common laboratory reagents be assessed?
- Stability Tests :
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC .
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; check for photolytic byproducts .
Advanced Research Questions
Q. How can researchers address gaps in toxicological data for this compound?
- Strategies :
- In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity (e.g., LD) based on structural analogs .
- In Vitro Assays : Conduct Ames tests (bacterial mutagenicity) and hepatocyte cytotoxicity assays (IC) to preliminarily assess risk .
Q. What experimental designs are optimal for resolving low enantiomeric purity during synthesis?
- Root Cause Analysis :
- Check for racemization during amidation (e.g., via C NMR to detect epimerization) .
- Use chiral catalysts (e.g., (R)-BINAP) in asymmetric synthesis steps .
- Resolution Methods :
- Diastereomeric salt formation with L-tartaric acid .
- Enzymatic resolution using lipases (e.g., Candida antarctica) .
Q. How can mechanistic studies elucidate its role in modulating enzyme activity?
- Approaches :
- Kinetic Assays : Measure inhibition constants (K) against target enzymes (e.g., proteases) using fluorogenic substrates .
- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s methoxy group and enzyme active sites .
Q. What strategies mitigate contradictions in reported pharmacological activity across studies?
- Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
